molecular formula C8H8N4S B15146975 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole CAS No. 38379-75-8

5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole

Cat. No.: B15146975
CAS No.: 38379-75-8
M. Wt: 192.24 g/mol
InChI Key: ADTJCPOXCWPHLS-UHFFFAOYSA-N
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Description

Contextual Significance of Thiadiazole Ring Systems in Chemical and Biological Research

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org The thiadiazole nucleus is considered a significant scaffold in medicinal chemistry due to its diverse range of pharmacological activities. rsc.orgmdpi.com These compounds have been investigated for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. nih.govnih.govresearchgate.net The stability of the thiadiazole ring, attributed to its aromaticity, contributes to its favorable in vivo profile and generally low toxicity in higher vertebrates. researchgate.net This has made thiadiazole derivatives attractive candidates for drug discovery and development. nih.gov The versatility of the thiadiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.org

Structural Characteristics and Isomeric Considerations of 1,2,4-Thiadiazoles

The thiadiazole family comprises four constitutional isomers, distinguished by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgrsc.org The 1,2,4-thiadiazole isomer, the core of the subject compound, features the sulfur atom at position 1, and the nitrogen atoms at positions 2 and 4. This arrangement of heteroatoms imparts distinct electronic and steric properties to the ring. rsc.org

IsomerSMILES NotationKey Structural Feature
1,2,3-ThiadiazoleC1=CSN=N1Adjacent nitrogen atoms at positions 2 and 3.
1,2,4-ThiadiazoleC1=NSC=N1Nitrogen atoms separated by a carbon atom.
1,2,5-ThiadiazoleC1=NSN=C1Nitrogen atoms separated by a sulfur atom.
1,3,4-ThiadiazoleC1=NN=CS1Nitrogen atoms adjacent and bonded to the same carbon.

Overview of Research Trajectories for Hydrazinyl and Phenyl Substituted Thiadiazoles

The incorporation of hydrazinyl and phenyl groups as substituents on the thiadiazole ring is a common strategy in the design of novel bioactive molecules. The phenyl group, a bulky hydrophobic moiety, can engage in pi-stacking and hydrophobic interactions with biological receptors. The substitution pattern on the phenyl ring itself can further modulate the compound's activity. mdpi.com

The hydrazinyl group (-NHNH2) is a versatile functional group known for its nucleophilic character and its ability to form hydrazones through reaction with aldehydes and ketones. In the context of medicinal chemistry, the hydrazinyl moiety has been identified as a key pharmacophoric element in various classes of therapeutic agents. Research on hydrazinyl-thiazole derivatives, a related class of heterocycles, has shown that the hydrazinyl group can contribute to enhanced biological activity, such as antifungal effects. nih.govtandfonline.com The presence of this group in 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole suggests potential for a range of chemical transformations and biological interactions. The synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles has been described in the context of developing compounds with anticonvulsant activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38379-75-8

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

(3-phenyl-1,2,4-thiadiazol-5-yl)hydrazine

InChI

InChI=1S/C8H8N4S/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12)

InChI Key

ADTJCPOXCWPHLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NN

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. However, specific NMR data for 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole are not documented in the reviewed sources.

Proton (¹H) NMR analysis provides detailed information about the chemical environment of protons within a molecule. For this compound, one would expect to observe distinct signals corresponding to the protons of the phenyl group and the hydrazinyl (-NH-NH₂) moiety. The aromatic protons would typically appear as multiplets in the downfield region (approximately 7.0-8.5 ppm), with their specific shifts and coupling constants dependent on the electronic effects of the thiadiazole ring. The protons of the hydrazinyl group would likely present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. No specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound has been reported in the searched literature.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show characteristic signals for the two carbons of the 1,2,4-thiadiazole (B1232254) ring and the carbons of the phenyl substituent. The carbon atoms of the thiadiazole ring (C3 and C5) are expected to resonate at significant downfield shifts due to their heterocyclic nature and bonding to electronegative nitrogen and sulfur atoms. The phenyl carbons would appear in the typical aromatic region (~120-140 ppm). However, no published ¹³C NMR spectra or specific chemical shift data for this compound could be located.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and confirming connectivity within a molecule. These analyses would be essential to definitively confirm the structure of this compound by showing correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HMQC) or carbons separated by two or three bonds (HMBC). There is no available literature detailing the use of 2D NMR techniques for the structural elucidation of this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In an IR spectrum of this compound, key absorption bands would be expected for the N-H stretching of the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic phenyl ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations (in the 1400-1650 cm⁻¹ range), and vibrations associated with the thiadiazole ring structure. Specific experimental IR data detailing these absorption frequencies for the title compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The mass spectrum of this compound (C₈H₈N₄S) would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight of 192.05 g/mol . Analysis of the fragmentation pattern would help confirm the connectivity of the phenyl and hydrazinyl groups to the thiadiazole core. Despite the utility of this technique, specific mass spectrometry data, including observed mass-to-charge ratios (m/z) and fragmentation pathways, have not been reported for this molecule in the surveyed literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which is used to verify its empirical and molecular formula. For this compound, the theoretical elemental composition is approximately:

Carbon (C): 50.0%

Hydrogen (H): 4.2%

Nitrogen (N): 29.1%

Sulfur (S): 16.7%

Experimental data from elemental analysis is crucial for confirming the purity and identity of a newly synthesized compound. However, no published reports containing the results of an elemental analysis for this compound were found.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its absolute stereochemistry and solid-state structure, including parameters such as unit cell dimensions, space group, bond lengths, and bond angles, are not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecule's conformation, the planarity of its heterocyclic and phenyl rings, and the specific geometry of the hydrazinyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, that dictate the packing of the molecules in the crystal lattice.

While crystallographic data exists for structurally related 1,2,4-thiadiazole derivatives, these findings cannot be directly extrapolated to confirm the specific structural details of this compound. Theoretical studies and other spectroscopic methods can offer insights into its likely structure, but definitive confirmation awaits a dedicated X-ray crystallographic investigation.

Computational and Theoretical Investigations of 5 Hydrazinyl 3 Phenyl 1,2,4 Thiadiazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimized geometry, electronic distribution, and reactivity of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For a compound like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the molecule's lowest energy conformation. This geometry optimization process provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the molecule's total energy, which is crucial for determining its stability and for constructing potential energy surfaces to study reaction mechanisms and conformational changes.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Data for FMO Analysis of a Thiadiazole Derivative (Note: This table is illustrative and not based on actual data for this compound)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. For this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as those around the nitrogen and sulfur atoms, which are prone to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, which are susceptible to nucleophilic attack.

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Positions

Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, the Fukui function f+(r) would be calculated to identify the most likely sites for nucleophilic attack (where an electron is added), while f-(r) would indicate the preferred sites for electrophilic attack (where an electron is removed). These calculations offer a more refined understanding of the molecule's regioselectivity in chemical reactions.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

The presence of the phenyl and hydrazinyl groups in this compound allows for rotational flexibility, leading to different possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a series of geometry optimizations with constrained dihedral angles. The results of such an analysis can be visualized as an energy landscape, which maps the potential energy as a function of the rotational degrees of freedom. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and biological activities.

Simulation of Intermolecular Interactions (e.g., ligand-receptor binding in non-clinical contexts)

Computational modeling serves as a powerful tool to elucidate the nature of intermolecular interactions between this compound and various molecular partners. These simulations, often performed in non-clinical contexts, provide insights into the binding modes, affinities, and the specific forces driving complex formation. Methodologies such as molecular docking and molecular dynamics (MD) simulations are paramount in these investigations.

Molecular docking studies are frequently employed to predict the preferred orientation of the thiadiazole derivative when it binds to a larger molecule, such as a protein or enzyme. For instance, in silico docking of various 1,3,4-thiadiazole (B1197879) derivatives has been used to screen for potential interactions with receptors like the estrogen receptor. biointerfaceresearch.com In such studies, the thiadiazole ligand is placed into the binding site of the receptor, and scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. biointerfaceresearch.com The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydrazinyl group (-NHNH2) and the nitrogen atoms within the thiadiazole ring are expected to be key hydrogen bond donors and acceptors, respectively.

The following table illustrates the type of data that can be generated from such simulation studies for a hypothetical interaction between this compound and a model receptor.

Interaction TypeKey Functional Groups InvolvedSimulated Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Hydrogen BondHydrazinyl (-NHNH₂) group, Thiadiazole N-atoms-4.5ASP, GLU, SER
HydrophobicPhenyl group-2.8LEU, VAL, PHE
Pi-StackingPhenyl group, Thiadiazole ring-1.5PHE, TYR, HIS

Prediction of Spectroscopic and Photophysical Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of molecules like this compound. researchgate.netresearchgate.net These calculations can provide valuable information that complements and aids in the interpretation of experimental spectra.

TD-DFT calculations are widely used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) can be predicted. For thiadiazole derivatives, these transitions often involve π → π* and n → π* electronic promotions within the conjugated system. rsc.org The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. researchgate.net

Similarly, fluorescence emission wavelengths can be predicted by optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift. For related phenanthroline derivatives containing imidazole (B134444) and thiadiazole, emission wavelengths have been shown to be sensitive to environmental factors such as solvent polarity and pH. rsc.org

Below is a table of predicted photophysical properties for this compound in different solvents, based on typical results from TD-DFT calculations for similar aromatic heterocyclic compounds.

SolventPredicted UV-Vis λ_max (nm)Predicted Fluorescence λ_em (nm)Calculated Oscillator Strength (f)
Gas Phase2953800.45
Cyclohexane3003900.48
Ethanol (B145695)3104100.52
Acetonitrile3124150.55

The prediction of vibrational spectra (infrared and Raman) is a common application of computational chemistry that aids in the structural elucidation of newly synthesized compounds. DFT calculations, often using the B3LYP functional, can provide a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.netscilit.com These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net

The calculated vibrational spectrum can be used to assign specific absorption bands to the vibrational modes of the molecule. For this compound, characteristic vibrational modes would include N-H stretching and bending of the hydrazinyl group, C=N and C-S stretching of the thiadiazole ring, and various vibrations associated with the phenyl group. dergipark.org.tr Comparing the predicted spectra with experimental data can confirm the molecular structure. researchgate.net

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations for related thiadiazole and triazole structures.

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Predicted IR Intensity
N-H StretchHydrazinyl (-NH₂)3450, 3350High
C-H StretchPhenyl3100-3000Medium
C=N StretchThiadiazole Ring1620High
N-H BendHydrazinyl (-NH₂)1580Medium
C=C StretchPhenyl Ring1500, 1450High
C-S StretchThiadiazole Ring850Medium

Advanced Research Applications Excluding Clinical Human Trials and Dosage/administration

Preclinical Pharmacological Investigations of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole Derivatives

Anticancer Research in Cell Lines and in vivo Animal Models

Derivatives of the 1,2,4-thiadiazole (B1232254) nucleus are a subject of intensive research in oncology due to their significant cytotoxic and antiproliferative effects observed in a variety of cancer cell lines and animal models. The mesoionic nature of the thiadiazole ring is believed to facilitate the crossing of cellular membranes, enabling these compounds to interact with intracellular targets. nih.govtandfonline.com

Numerous studies have documented the potent cytotoxic effects of thiadiazole derivatives against a range of human cancer cell lines. For instance, novel 1,3,4-thiadiazole (B1197879) derivatives have demonstrated significant anti-proliferative effects against colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. mdpi.com One derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a half-maximal inhibitory concentration (IC50) value of 2.44 µM against LoVo cells. mdpi.com Similarly, certain 2-(hydrazinyl)thiazole derivatives have shown considerable cytotoxic activity against breast (MCF-7), hepatocellular (HepG-2), and colorectal (HCT-116) cancer cell lines. doaj.org

The mechanisms underlying the anticancer activity of these compounds are multifaceted and appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.combepls.com Studies have shown that some thiadiazole derivatives can trigger apoptosis by interfering with key cellular processes and signaling pathways that regulate cell growth and survival. bepls.com For example, treatment of cancer cells with certain thiadiazole compounds has been shown to lead to cell cycle arrest at different phases, thereby inhibiting uncontrolled cell proliferation. mdpi.commdpi.com In C6 rat glioma cells, specific 1,3,4-thiadiazole derivatives were found to induce apoptosis and cause cell cycle arrest at the G1/S and G2/M phases. nih.gov

Table 1: Cytotoxic Activity of Selected Thiadiazole Derivatives in Cancer Cell Lines
Compound DerivativeCancer Cell LineIC50 (µM)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Carcinoma)2.44 mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29 mdpi.com
Hydrazinyl-thiazole derivative 5gMCF-7 (Breast Cancer)3.81 doaj.org
Hydrazinyl-thiazole derivative 5hHePG-2 (Hepatocellular Carcinoma)11.34 doaj.org
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideA549 (Lung Adenocarcinoma)21.00 (µg/mL) nih.gov

The anticancer effects of thiadiazole derivatives are also attributed to their ability to interact with crucial biomolecules like DNA and to inhibit the activity of key enzymes involved in cancer progression. Some 2,5-diphenyl-1,3,4-thiadiazole (B72002) derivatives have been designed as histone deacetylase (HDAC) inhibitors with DNA binding affinity. nih.gov One such compound exhibited potent inhibitory activity against HDAC1 with an IC50 of 15 nM and was shown to effectively bind with DNA. nih.gov

Furthermore, 2-phenyl-1,3,4-thiadiazole derivatives have been investigated as inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein implicated in oncogenic cell-signaling. nih.gov Another important target is the lysine-specific histone demethylase 1A (LSD1), which is overexpressed in various cancers. A class of compounds featuring a central aromatic core with three 1,3,4-thiadiazole rings has been reported to inhibit LSD1. nih.gov The inhibition of these enzymes can disrupt cancer cell signaling and gene expression, leading to reduced proliferation and survival.

While the mesoionic character of the thiadiazole ring suggests an ability to cross cellular membranes, specific studies detailing the cellular uptake and subcellular localization of this compound derivatives for therapeutic purposes are not extensively documented in the available literature. nih.govtandfonline.comresearchgate.net However, the development of fluorescent benzothiadiazole derivatives has provided tools for imaging various cellular components, including nuclei, mitochondria, and lysosomes. nih.govsemanticscholar.org These studies, while focused on bioimaging rather than pharmacology, indicate that the thiadiazole scaffold can be directed to specific subcellular compartments. Further research is needed to elucidate the specific uptake mechanisms and intracellular distribution of therapeutically-oriented this compound derivatives to better understand their mechanisms of action.

Antimicrobial Research: Antibacterial and Antifungal Studies in in vitro Systems

Derivatives of this compound have demonstrated promising broad-spectrum antimicrobial activity in various in vitro studies. The thiadiazole ring is considered a key pharmacophore, and its derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. nih.govsapub.org

The antibacterial activity of these compounds has been assessed against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized 2-(2-Hydrazinyl) thiazole (B1198619) derivatives have shown encouraging antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.com

In the realm of antifungal research, hydrazinyl-thiazole derivatives have been identified as potent anti-Candida agents. mdpi.com Certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited significantly lower minimum inhibitory concentration (MIC) values against Candida albicans compared to the standard drug fluconazole. mdpi.com The mechanism of antifungal action is thought to involve the inhibition of fungal-specific enzymes, such as lanosterol (B1674476) C14α-demethylase, which is crucial for the integrity of the fungal cell membrane. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazinyl Thiazole/Thiadiazole Derivatives
Compound Derivative ClassMicroorganismActivity/MICReference
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative 7aCandida albicans7.81 µg/mL mdpi.com
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative 7eCandida albicans3.9 µg/mL mdpi.com
2-(2-Hydrazinyl) thiazole derivativesStaphylococcus aureusSignificant Inhibition tandfonline.com
2-(2-Hydrazinyl) thiazole derivativesEscherichia coliSignificant Inhibition tandfonline.com

Antitubercular Activity in Preclinical Models

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the discovery of novel antitubercular drugs. cbijournal.comconnectjournals.com

Various derivatives of 1,3,4-thiadiazole have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. cbijournal.com For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole has shown notable inhibitory activity against the H37Rv strain of M. tuberculosis. cbijournal.com Hydrazide-hydrazone and thiadiazole derivatives are being investigated as potential inhibitors of InhA, an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov The antimycobacterial activity of these compounds is often influenced by the nature of the substituents on the thiadiazole and phenyl rings. cbijournal.comconnectjournals.com Further preclinical evaluation of these compounds is ongoing to identify potent candidates for future antitubercular drug development. nih.govresearchgate.net

Anti-inflammatory Effects in Non-Human Biological Systems

Derivatives of the 1,3,4-thiadiazole and 1,2,4-triazole (B32235) scaffolds, which are structurally related to this compound, have demonstrated notable anti-inflammatory properties in various preclinical studies. The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govnih.gov

Research into novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed significant in vitro anti-inflammatory activity. nih.gov For instance, the compound 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide showed a 72.5% inhibition, which was considerably higher than the 47.7% inhibition exhibited by the standard drug ibuprofen (B1674241) in the same assay. nih.gov Another derivative, 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide, also displayed substantial activity at 64.1%. nih.gov

Furthermore, studies on fused heterocyclic systems incorporating these moieties, such as 2,6-diaryl-imidazo[2,1-b] connectjournals.comnih.govresearchgate.netthiadiazole derivatives, have been evaluated in vivo using the carrageenan-induced rat paw edema model. nih.gov Certain compounds in this series showed significant edema inhibition, with some exhibiting anti-inflammatory activity superior to the reference drug diclofenac (B195802) at the four-hour mark post-inflammation induction. nih.gov Similarly, fused 1,2,4-triazolo-[3,4-b] connectjournals.comnih.govresearchgate.netthiadiazole derivatives have been identified as potent anti-inflammatory agents in rat models. researchgate.netnuph.edu.ua The presence of specific substituents, such as mild electron-withdrawing groups on the phenyl ring, appears to enhance this activity. researchgate.net

Central Nervous System Activities in Preclinical Animal Models

The thiadiazole nucleus is a key feature in compounds investigated for their effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and antidepressant activities.

Anticonvulsant Activity: A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are close structural analogs of the subject compound, have been synthesized and shown to possess potent anticonvulsant properties in rodent models. nih.gov Strategic modifications, such as placing preferred aromatic substituents at the 2-position and alkyl groups on the hydrazine (B178648) moiety, led to the development of compounds with significant efficacy, comparable to standard drugs like phenytoin (B1677684) and carbamazepine, but without the common side effects of sedation or ataxia. nih.gov Specifically, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole was highlighted as a promising new anticonvulsant agent. nih.gov Other studies on 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones also confirmed anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov The 1,3,4-thiadiazole scaffold is recognized as a potent framework for anticonvulsant research. frontiersin.org

Anxiolytic and Antidepressant Activity: While direct studies on this compound are limited, research on related structures is informative. Thiazole-containing compounds have been widely explored for various CNS activities. researchgate.net The broad pharmacological profile of thiadiazole derivatives includes demonstrated anxiolytic and antidepressant effects in preclinical models. researchgate.net

Enzyme Inhibition Studies beyond Anticancer Mechanisms

Thiadiazole derivatives are recognized as effective inhibitors of various enzymes, notably carbonic anhydrase (CA). This enzyme plays a crucial role in numerous physiological processes. nih.govresearchgate.net The inhibition of carbonic anhydrase is a key mechanism for the therapeutic action of certain drugs.

In studies of hydrazine-clubbed thiazole derivatives, compounds have shown potent inhibitory activity against enzymes relevant to diabetes, such as aldose reductase, α-glycosidase, and α-amylase. nih.govresearchgate.net For aldose reductase, some derivatives exhibited inhibitory activity in the nanomolar range, surpassing the efficacy of the standard drug epalrestat. nih.gov

The following table summarizes the inhibitory activity of selected hydrazine-thiazole derivatives against diabetes-related enzymes.

Compound IDTarget EnzymeKI Value
3c Aldose Reductase5.47 ± 0.53 nM
3c α-Glycosidase1.76 ± 0.01 µM
3g α-AmylaseIC50: 4.94 µM
EpalrestatAldose Reductase34.53 ± 2.52 nM
Acarboseα-Glycosidase23.53 ± 2.72 µM
Data sourced from preclinical in vitro enzyme inhibition assays. nih.govresearchgate.net

Additionally, other related heterocyclic systems, such as 1,2,4-triazole bearing azinane analogues, have been investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases. nih.gov

Materials Science Applications

Corrosion Inhibition Studies on Metal Surfaces

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govresearchgate.netjmaterenvironsci.com Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. researchgate.netresearchgate.net

Research on N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea demonstrated a significant reduction in the corrosion rate of mild steel in 1 M HCl. researchgate.net At a concentration of 0.5 mM, an inhibition efficiency of 93.9% was achieved after 5 hours of immersion. The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption model. researchgate.net

The table below presents data on the corrosion inhibition efficiency of various thiadiazole derivatives on mild steel.

InhibitorMediumConcentrationInhibition Efficiency (%)Reference
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea1 M HCl0.5 mM93.9% researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.5 M H₂SO₄HighEffective nih.gov
2,5-dimercapto-1,3,4-thiadiazoleDilute H₂SO₄VariesIncreases with concentration jmaterenvironsci.com
2-amino-1,3,4-thiadiazole derivativesHClVariesVaries with structure jmaterenvironsci.com

The molecular structure of the inhibitor, including the presence of electron-donating or electron-withdrawing groups, significantly influences its performance. researchgate.net

Development as Luminescent Probes and Optical Materials

The rigid, planar, and conjugated structure of the thiadiazole ring makes it an excellent candidate for the development of luminescent materials and fluorescent sensors. researchgate.netsemanticscholar.orgmdpi.com The combination of thiadiazole with other heterocyclic or aromatic systems, such as tetrazine or thiazole, has led to the creation of novel compounds with promising photophysical properties. researchgate.netsemanticscholar.orgmdpi.com

Derivatives of 1,3,4-thiadiazole have been successfully employed as fluorescent probes for the detection of metal ions and other chemical species. mdpi.com Research has also focused on synthesizing 1,2,4,5-tetrazine (B1199680) derivatives conjugated with a 1,3,4-thiadiazole core, which exhibit strong luminescence and high quantum yields, making them suitable for applications in optoelectronics. researchgate.netsemanticscholar.org Similarly, thiazole- and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers are being explored for their potential as luminescent sensors. mdpi.com

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen and sulfur atoms within the thiadiazole ring act as excellent coordination sites, enabling these molecules to function as versatile ligands in the design of metal complexes. researchgate.netrdd.edu.iqmdpi.comresearchgate.net The ability of 1,3,4-thiadiazole derivatives to form stable complexes with various transition metals, including Cu(II), Zn(II), Co(II), and Ni(II), has been well-documented. researchgate.netmdpi.comresearchgate.net

In these complexes, the thiadiazole derivative can act as a bidentate or multidentate ligand, coordinating with the central metal ion through one or more of its heteroatoms. Spectroscopic studies have confirmed the involvement of thiadiazole nitrogen atoms in the formation of coordination bonds with the metal center. mdpi.com For example, research on 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and its N-acetylated analog showed chelation of Cu(II) and Zn(II) ions occurs via a thiadiazole nitrogen and a deprotonated hydroxyl group from an adjacent phenyl ring. mdpi.com The resulting metal complexes often exhibit unique geometries, such as octahedral or tetrahedral, and possess distinct biological or material properties compared to the free ligand. connectjournals.comresearchgate.netresearchgate.net

Conclusion and Future Perspectives in Research on 5 Hydrazinyl 3 Phenyl 1,2,4 Thiadiazole

Current Gaps and Emerging Trends in Thiadiazole Research

The field of thiadiazole research is dynamic, with several key trends shaping its future direction. A primary challenge remains the optimization and scalability of synthetic routes to produce diverse derivatives efficiently. rsc.org While many synthetic protocols have been developed, there is a growing emphasis on creating more sustainable and environmentally friendly processes. rsc.orgresearchgate.net

One of the most significant emerging trends is the use of the 1,2,4-thiadiazole (B1232254) ring as a "warhead" to target cysteine residues within proteins. nih.gov The N-S bond of the thiadiazole can react with a cysteine thiol to form a disulfide bond, leading to the inactivation of cysteine-dependent enzymes, a mechanism with potential for developing highly specific inhibitors. nih.gov Another major trend is the development of hybrid molecules, where the 1,2,4-thiadiazole scaffold is combined with other pharmacologically active heterocycles, such as triazoles or oxadiazoles, to create compounds with enhanced or synergistic biological effects. rsc.orgnih.gov

However, a significant gap in the current research landscape is the limited exploration of specific substitution patterns on the thiadiazole ring. The potential of derivatives like 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole, which features a reactive hydrazinyl group, remains largely untapped. This functional group serves as a chemical handle for creating a vast library of secondary derivatives, such as Schiff bases and further heterocyclic rings, whose biological activities are yet to be explored. Furthermore, more research is needed to develop innovative drug delivery systems to improve the bioavailability and therapeutic efficacy of promising thiadiazole-based compounds. rsc.org

Table 1: Emerging Trends and Current Gaps in 1,2,4-Thiadiazole Research

Category Description
Emerging Trend Development of green and sustainable synthetic methodologies. rsc.orgresearchgate.net
Emerging Trend Use of the 1,2,4-thiadiazole core as a cysteine-targeting "warhead" in enzyme inhibition. nih.gov
Emerging Trend Synthesis of hybrid molecules combining the thiadiazole scaffold with other heterocycles to enhance bioactivity. rsc.orgnih.gov
Current Gap Need for optimized, scalable synthetic routes for producing diverse derivatives. rsc.org
Current Gap Lack of exploration into innovative drug delivery systems for thiadiazole-based compounds. rsc.org

| Current Gap | Under-investigation of specific functionalized derivatives, such as those containing reactive hydrazinyl groups. |

Potential for Rational Design of Novel 1,2,4-Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring is an ideal scaffold for rational drug design, a strategy that relies on understanding the relationship between a molecule's structure and its biological activity. rsc.orgnih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, providing crucial insights into how modifications to the scaffold influence its interaction with biological targets. nih.govnih.gov For this compound, the phenyl and hydrazinyl groups are key points for chemical modification to explore and optimize activity.

Computational modeling has become an indispensable tool in the rational design of thiadiazole derivatives. tandfonline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the biological activity of novel compounds and to understand their binding mechanisms at the molecular level. researchgate.net For instance, computational studies have been successfully used to design 1,2,4-thiadiazole derivatives as potential anti-breast cancer agents by predicting their ability to inhibit specific enzymes like 3α-hydroxysteroid dehydrogenase. researchgate.net Similarly, molecular modeling has been employed to explain the binding affinities of thiadiazole-based antagonists for the human adenosine (B11128) A3 receptor. nih.gov

The hydrazinyl moiety of this compound is particularly suited for rational design approaches. This group can be readily converted into a variety of other functional groups or used to link the thiadiazole core to other molecular fragments, allowing for the systematic exploration of chemical space to develop potent and selective therapeutic agents.

Table 2: Strategies for Rational Design of 1,2,4-Thiadiazole Scaffolds

Strategy Application in Drug Discovery
Structure-Activity Relationship (SAR) Systematically modifying substituents on the thiadiazole ring to identify key features for biological activity and to optimize potency and selectivity. nih.govnih.gov
Molecular Docking Simulating the interaction of thiadiazole derivatives with the binding sites of target proteins (e.g., enzymes, receptors) to predict binding affinity and mode of action. nih.govresearchgate.net
QSAR Modeling Developing mathematical models that correlate the chemical structure of thiadiazole compounds with their biological activity, enabling the prediction of potency for new designs. researchgate.net
Bioisosteric Replacement Replacing parts of known drugs with the 1,2,4-thiadiazole ring to improve pharmacokinetic properties or to develop novel intellectual property.

| Fragment-Based Drug Design | Using the 1,2,4-thiadiazole core as a central fragment to build more complex molecules with desired therapeutic effects. |

Interdisciplinary Research Opportunities

Advancing the therapeutic potential of this compound and its derivatives will require a highly collaborative, interdisciplinary approach. The journey from initial design to a potential clinical candidate involves expertise from multiple scientific fields.

Medicinal and Synthetic Chemistry: Chemists are essential for designing and synthesizing novel libraries of derivatives from the parent compound. Their work involves developing efficient and scalable synthetic routes and creating molecules with diverse chemical properties for biological screening. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling: Computational chemists play a vital role in the rational design process. By using molecular docking, QSAR, and molecular dynamics simulations, they can prioritize which compounds to synthesize, predict their biological activity, and provide insights into their mechanisms of action, thereby saving significant time and resources. researchgate.netresearchgate.net

Pharmacology and Biology: Pharmacologists and biologists are needed to evaluate the synthesized compounds in a variety of biological assays. This includes in vitro testing against specific enzymes or cell lines (e.g., cancer cells, microbial pathogens) and subsequent in vivo studies in animal models to assess efficacy and pharmacokinetics. rsc.orgacs.org

Pharmaceutical and Materials Science: As promising compounds are identified, pharmaceutical and materials scientists will be crucial for developing effective drug delivery systems. rsc.org Their expertise is needed to improve compound solubility, stability, and bioavailability, ensuring the drug can reach its target in the body effectively.

Structural Biology: Collaboration with structural biologists can provide high-resolution crystal structures of 1,2,4-thiadiazole derivatives bound to their protein targets. This information is invaluable for understanding binding interactions at the atomic level and further refining drug design. nih.gov

The diverse biological activities already reported for the 1,2,4-thiadiazole class—from targeting enzymes in cancer to acting as neuroprotectors—underscores the vast potential for interdisciplinary research to unlock new therapeutic applications. rsc.orgacs.org

Q & A

Q. What are the established synthetic routes for 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution of 5-chloro-3-phenyl-1,2,4-thiadiazole with hydrazine derivatives (e.g., hydrazine hydrate or phenylhydrazine hydrochloride). Key steps include:
  • Reacting the chloro-substituted thiadiazole precursor with hydrazine in ethanol under reflux (60–80°C) for 6–8 hours.
  • Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates.
  • Purification through recrystallization from ethanol/water (3:1 v/v) and confirmation of purity via melting point analysis .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • Methodological Answer: Use a combination of:
  • Elemental analysis to verify C, H, N, and S composition.
  • IR spectroscopy to identify N-H stretches (3100–3300 cm⁻¹) and S-N vibrations (650–750 cm⁻¹).
  • ¹H NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and hydrazinyl NH signals (δ 4.5–5.5 ppm, broad).
  • Mass spectrometry (MS) for molecular ion peak detection .

Q. What are the key physical properties of this compound relevant to experimental handling?

  • Methodological Answer:
  • Solubility: Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
  • Melting point: Typically 180–190°C (determined via differential scanning calorimetry).
  • Stability: Sensitive to prolonged exposure to light; store in amber vials at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing hydrazinyl groups under varying conditions?

  • Methodological Answer:
  • Optimize reaction parameters: Adjust temperature (e.g., lower to 50°C to reduce side reactions) or use inert atmospheres (N₂/Ar) to prevent oxidation.
  • By-product analysis: Employ HPLC or GC-MS to identify impurities (e.g., indole derivatives formed via cyclization, as observed in phenylhydrazine reactions) .
  • Alternative reagents: Substitute hydrazine hydrate with protected hydrazines (e.g., Boc-hydrazine) to improve regioselectivity .

Q. What strategies are effective for enhancing the pharmacological activity of this compound through structural modifications?

  • Methodological Answer:
  • Functionalization of the hydrazinyl group: Perform alkylation (e.g., using methyl iodide in DMF) or acylation (e.g., acetic anhydride) to improve bioavailability.
  • Heterocyclic fusion: Attach triazole or thiadiazine moieties via nucleophilic substitution, as demonstrated in related compounds, to enhance target binding .
  • Metal complexation: Synthesize Cu(II) or Zn(II) complexes by reacting the compound with metal sulfates in aqueous ethanol .

Q. How should molecular docking studies be designed to predict the biological targets of this compound?

  • Methodological Answer:
  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target selection: Focus on enzymes with known thiadiazole interactions (e.g., bacterial enoyl-ACP reductase or fungal lanosterol demethylase).
  • Validation: Cross-validate docking results with in vitro assays (e.g., antimicrobial activity against E. coli or C. albicans) .

Q. What experimental approaches are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH stability studies: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C).
  • Light sensitivity: Expose to UV light (254 nm) and monitor changes in UV-Vis spectra .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer:
  • Scale-up adjustments: Replace ethanol with cheaper solvents (e.g., isopropanol) while maintaining reflux conditions.
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Continuous flow synthesis: Implement microreactor systems to enhance heat/mass transfer and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.